molecular formula C9H13BrClNO2 B15303616 2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride

2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride

Cat. No.: B15303616
M. Wt: 282.56 g/mol
InChI Key: DQEXZJHYADTUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride is an organic compound that appears as a white or light yellow crystalline powder with a distinctive aromatic odor. It is soluble in organic solvents like ethanol, methanol, and chloroform but insoluble in water . This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the N-methylation of bromotoluene, followed by an amination reaction to produce the target compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C9H13BrClNO2

Molecular Weight

282.56 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

DQEXZJHYADTUHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCN)Br.Cl

Origin of Product

United States

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